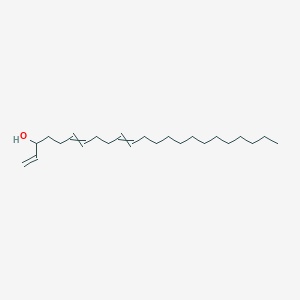![molecular formula C14H16Cl2O4 B12567552 2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 188602-80-4](/img/structure/B12567552.png)
2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is an organic compound characterized by its unique structure, which includes two dioxolane rings connected by a phenylene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of 1,4-phenylenedimethanol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate chloromethyl ethers, which then cyclize to form the dioxolane rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Substitution Reactions: The chloromethyl groups in 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, which can further react to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Products can include alcohols, ketones, or carboxylic acids.
科学的研究の応用
2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl groups are particularly reactive, allowing the compound to participate in various substitution and oxidation reactions. These reactions can modify the compound’s structure, leading to the formation of new functional groups and complex molecules.
類似化合物との比較
2,2’-(1,4-Phenylene)bis[4-mercaptan-1,3,2-dioxaborolane]: Similar in structure but contains mercaptan groups instead of chloromethyl groups.
2,2’-(1,4-Phenylene)bis[4-(azidomethyl)-1,3-dioxolane]: Contains azidomethyl groups, making it more reactive towards certain nucleophiles.
Uniqueness: 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its chloromethyl groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
特性
CAS番号 |
188602-80-4 |
|---|---|
分子式 |
C14H16Cl2O4 |
分子量 |
319.2 g/mol |
IUPAC名 |
4-(chloromethyl)-2-[4-[4-(chloromethyl)-1,3-dioxolan-2-yl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H16Cl2O4/c15-5-11-7-17-13(19-11)9-1-2-10(4-3-9)14-18-8-12(6-16)20-14/h1-4,11-14H,5-8H2 |
InChIキー |
QFABPGJIMHYBJY-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)C2=CC=C(C=C2)C3OCC(O3)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


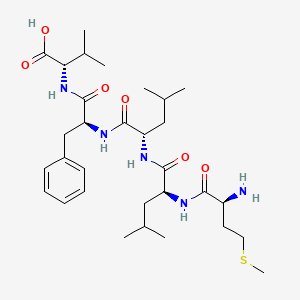
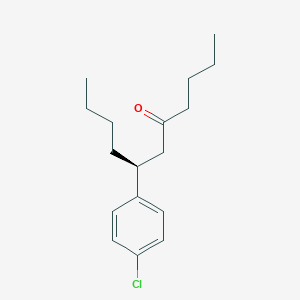
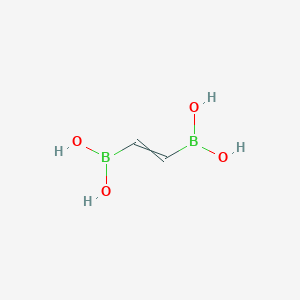
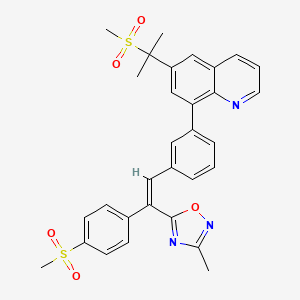
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
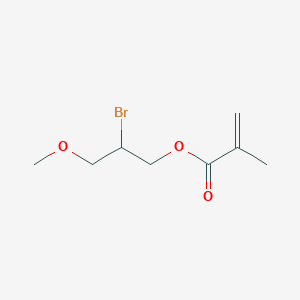

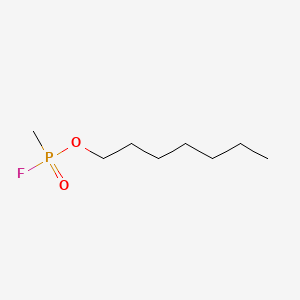
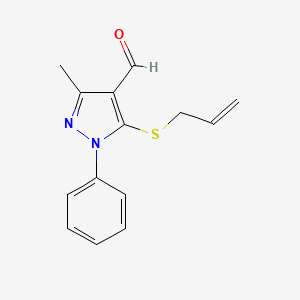

![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
